molecular formula C12H16FNO2 B13925907 Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester CAS No. 129822-40-8

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester

Cat. No.: B13925907
CAS No.: 129822-40-8
M. Wt: 225.26 g/mol
InChI Key: ZVWQHSHJTZCHGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester typically involves the reaction of 4-fluoro-2-methylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

4-fluoro-2-methylaniline+tert-butyl chloroformateCarbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester\text{4-fluoro-2-methylaniline} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-fluoro-2-methylaniline+tert-butyl chloroformate→Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamate, which can then interact with enzymes or receptors in biological systems. The fluoro and methyl groups contribute to the compound’s stability and reactivity, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(4-chloro-2-methylphenyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N-(4-bromo-2-methylphenyl)-, 1,1-dimethylethyl ester
  • Carbamic acid, N-(4-iodo-2-methylphenyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-(4-fluoro-2-methylphenyl)-, 1,1-dimethylethyl ester is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group also influences the compound’s biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

129822-40-8

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

tert-butyl N-(4-fluoro-2-methylphenyl)carbamate

InChI

InChI=1S/C12H16FNO2/c1-8-7-9(13)5-6-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

ZVWQHSHJTZCHGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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